molecular formula C13H10Cl2FNO2S B10973750 2,5-dichloro-N-(2-fluorobenzyl)benzenesulfonamide

2,5-dichloro-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No.: B10973750
M. Wt: 334.2 g/mol
InChI Key: FXDAUVQATAHMEN-UHFFFAOYSA-N
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Description

2,5-Dichloro-N~1~-(2-fluorobenzyl)-1-benzenesulfonamide is a chemical compound characterized by the presence of dichloro, fluorobenzyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N~1~-(2-fluorobenzyl)-1-benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N~1~-(2-fluorobenzyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2,5-Dichloro-N~1~-(2-fluorobenzyl)-1-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N~1~-(2-fluorobenzyl)-1-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the fluorobenzyl group.

    2-Fluorobenzenesulfonamide: Lacks the dichloro groups.

    N~1~-(2-Fluorobenzyl)-1-benzenesulfonamide: Lacks the dichloro groups.

Uniqueness

2,5-Dichloro-N~1~-(2-fluorobenzyl)-1-benzenesulfonamide is unique due to the presence of both dichloro and fluorobenzyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H10Cl2FNO2S

Molecular Weight

334.2 g/mol

IUPAC Name

2,5-dichloro-N-[(2-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-5-6-11(15)13(7-10)20(18,19)17-8-9-3-1-2-4-12(9)16/h1-7,17H,8H2

InChI Key

FXDAUVQATAHMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)F

Origin of Product

United States

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